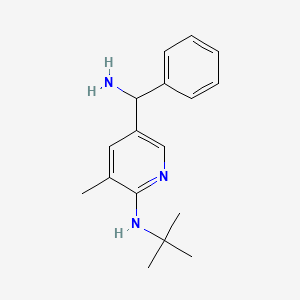
2-Methoxy-4-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metoxi-4-(3-(2-metoxi fenil)-1H-1,2,4-triazol-5-il)fenol es un compuesto orgánico complejo que pertenece a la clase de fenoles y triazoles
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metoxi-4-(3-(2-metoxi fenil)-1H-1,2,4-triazol-5-il)fenol típicamente involucra múltiples pasos, comenzando con la preparación del anillo triazol. Un método común es la ciclización de derivados apropiados de hidracina con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas. El grupo metoxi fenil se puede introducir mediante reacciones de sustitución electrofílica aromática.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Metoxi-4-(3-(2-metoxi fenil)-1H-1,2,4-triazol-5-il)fenol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo fenólico se puede oxidar para formar quinonas.
Reducción: El anillo triazol se puede reducir en condiciones específicas.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los agentes halogenantes, los agentes nitrantes y los agentes sulfonantes se utilizan comúnmente para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo fenólico puede producir quinonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
2-Metoxi-4-(3-(2-metoxi fenil)-1H-1,2,4-triazol-5-il)fenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Metoxi-4-(3-(2-metoxi fenil)-1H-1,2,4-triazol-5-il)fenol implica su interacción con objetivos y vías moleculares específicas. El anillo triazol puede interactuar con enzimas y receptores, modulando su actividad. El grupo fenólico puede participar en reacciones redox, influyendo en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Fenol, 2-metoxi-4-(metoximetil)-: Similar en estructura pero carece del anillo triazol.
(E)-2-metoxi-4-(3-(4-metoxi fenil)prop-1-en-1-il)fenol: Contiene un sustituyente diferente en el anillo aromático.
Fenol, 2-metoxi-3-(2-propenil)-: Estructura fenólica similar pero diferentes sustituyentes.
Singularidad
La estructura única de este compuesto y su reactividad versátil lo convierten en un valioso objeto de estudio en varios campos científicos.
Propiedades
Fórmula molecular |
C16H15N3O3 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
2-methoxy-4-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-6-4-3-5-11(13)16-17-15(18-19-16)10-7-8-12(20)14(9-10)22-2/h3-9,20H,1-2H3,(H,17,18,19) |
Clave InChI |
AUEAFJPVMLRURL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC(=NN2)C3=CC(=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


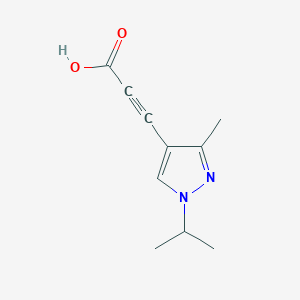
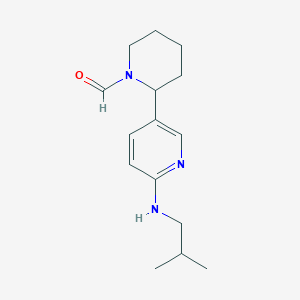



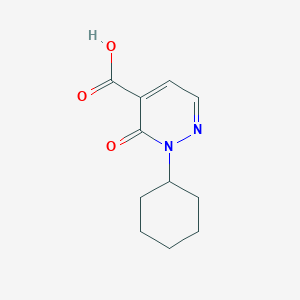
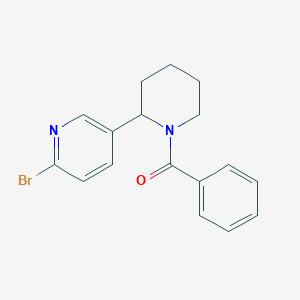

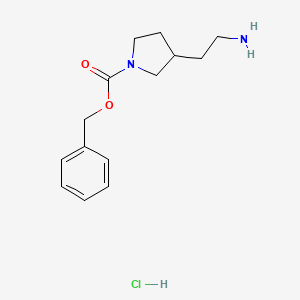
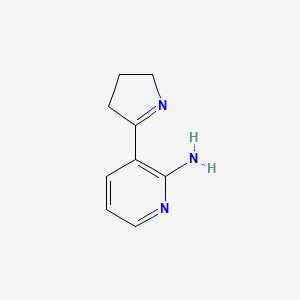

![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
![tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)
